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Compound of Interest

Compound Name: Biotin-cystamine TFA
CAS No.: 880491-09-8
Cat. No.: B6316340
Get Quote
. J

Biotin-cystamine TFA (CAS 880491-09-8) is engineered with three distinct functional
domains, each serving a precise chemical purpose:

» The Biotin Moiety: A tetrahydrothiophene ring fused to a ureido group. This domain acts as
the affinity anchor, exploiting the strongest known non-covalent biological interaction to
immobilize targets onto streptavidin-functionalized matrices[1].

e The Cystamine Core (Disulfide Spacer): A dimeric form of cysteamine containing a central
disulfide bond (—S—S-). This acts as the "molecular fuse.” The disulfide bond is stable in
extracellular, oxidative environments but undergoes rapid reductive cleavage (—250 to —300
mV reduction potential) when exposed to intracellular reducing agents (like Glutathione) or
exogenous reductants[1].

o The TFA Counterion: Trifluoroacetic acid protonates the terminal primary amine, forming a
stable salt. This counterion is critical for preventing premature oxidation and self-
polymerization during storage, while simultaneously enhancing the compound's solubility in
polar organic solvents like DMSO[1].
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Quantitative Reagent Parameters

Table 1: Physicochemical Properties of Biotin-Cystamine TFA[1]

Parameter Specification Operational Implication
Standard identifier for
CAS Number 880491-09-8
procurement.
Required for precise molarity
Molecular Weight 492.60 g/mol calculations during

conjugation.

Chemical Formula

C14H26N402S3-CF3COOH

Highlights the presence of the
TFA stabilizing salt.

Solubility

DMSO, DMF, Water (pH
dependent)

Must be dissolved in
anhydrous DMSO before

aqueous dilution.

Storage Conditions

-20°C, Hygroscopic

Requires desiccation to

prevent amine hydrolysis.

Mechanism of Action: The Causality of Cleavage

The utility of Biotin-cystamine TFA lies in its three-phase mechanism of action: Conjugation,

Capture, and Cleavage.

During conjugation, the primary amine of the linker acts as a nucleophile, attacking activated

carboxyl groups on the target molecule to form a stable amide bond. Once the biotinylated

target is captured on a streptavidin matrix, the system is subjected to reductive stress. The

addition of a reducing agent donates electrons to the disulfide bond, cleaving the cystamine

spacer. The target molecule is released bearing a small, terminal sulthydryl (-SH) tag, while the

biotin moiety remains permanently affixed to the streptavidin resin.

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b6316340/docs?utm_src=pdf-body#structural-anatomy-physicochemical-causality
https://www.vulcanchem.com/product/vc11707108
https://www.benchchem.com/product/b6316340/docs?utm_src=pdf-body#structural-anatomy-physicochemical-causality
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Target Molecule Biotin-Cystamine TFA
(Activated Carboxyl) (Primary Amine)

EDC/NHS Coupling / Nucleophilic Attack

Biotinylated Target
(Intact Disulfide)

High-Affinity Binding

Streptavidin Matrix
(Affinity Capture)

Reductive Cleavage
(TCEP/DTT)

Released Target
(Terminal Thiol)

Click to download full resolution via product page

Mechanism of action for Biotin-Cystamine TFA bioconjugation and target release.

Advanced Applications in Proteomics and
Biomaterials

Beyond simple protein enrichment, the unique architecture of Biotin-cystamine TFA has
enabled several cutting-edge methodologies:

e O-GIcNAc PTM Mapping: Mapping O-GIcNAc modifications is notoriously difficult due to low
cellular abundance and poor mass spectrometric ionization. Researchers have successfully
utilized biotin-cystamine tags to map these sites on the 20S proteasome[2]. By inducing 3 -
elimination of the O-GIcNAc moiety, the resulting reactive site undergoes a Michael addition
with the thiol-bearing cystamine derivative (generated by pre-reducing the disulfide bond).
This allows for highly specific streptavidin enrichment and isotopic labeling for quantitative
LC-MS/MS|2].
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» Biofunctionalized Dissolvable Hydrogels: In structural biology, isolating native protein
complexes without disrupting their quaternary structure is critical. Biotin-cystamine linkers
are now incorporated into dissolvable hydrogel microbeads (SNAP beads)[3]. The embedded
disulfide bonds allow the entire bead matrix to dissolve under reducing conditions, releasing
intact bait-target protein complexes directly into solution for downstream Cryo-EM or native
mass spectrometry[3].

o Smart Fluorescent Bioimaging: In the realm of diagnostics, CBT-Cys click cyclization
reactions leverage biotin-cystamine derivatives to construct dual-quenched fluorescent
probes[4]. When these probes encounter the highly reducing microenvironment of a tumor
(elevated Glutathione), the disulfide bond is cleaved. This triggers an intramolecular
cyclization that turns "on" the fluorescence, enabling high-contrast, targeted bioimaging[4].

Quantitative Parameters: Reductant Selection

The choice of reducing agent dictates the efficiency and cleanliness of the elution phase. As an
application scientist, | strongly advocate for TCEP over traditional DTT in downstream mass
spectrometry workflows.

Table 2: Comparison of Disulfide Reducing Agents for Linker Cleavage

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11452662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11452662/
https://pubs.acs.org/doi/10.1021/cbmi.3c00117
https://pubs.acs.org/doi/10.1021/cbmi.3c00117
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316340?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Reducing Agent

Cleavage
Efficiency

Key Advantages

Disadvantages

TCEP (Tris(2-
carboxyethyl)phosphin

e)

Exceptionally High

Thiol-free (does not
interfere with
downstream
maleimide labeling);
stable at acidic to

neutral pH.

Higher reagent cost;
can precipitate in the
presence of heavy
metal ions.

Fast kinetics at pH
8.0; highly effective for

Volatile, strong odor;

oxidizes rapidly in

DTT (Dithiothreitol) High . I
complete ambient air; interferes
denaturation. with thiol assays.

B ME (B Inexpensive; standard  Requires high molar

Moderate for SDS-PAGE concentrations; highly

Mercaptoethanol)

sample preparation.

volatile and toxic.

Self-Validating Experimental Protocol: Reversible
Protein Biotinylation

A robust protocol must be a self-validating system. The following methodology for coupling

Biotin-cystamine TFA to a target protein's carboxyl groups utilizes a two-step EDC/NHS

activation strategy to prevent unwanted protein cross-linking, integrating critical Quality Control

(QC) checkpoints.

Phase 1: EDC/NHS Activation & Conjugation

Causality Note: EDC activates the carboxyl group to an unstable O-acylisourea intermediate.

NHS stabilizes this into an amine-reactive ester. Performing this at pH 6.0 optimizes EDC

efficiency, while the subsequent conjugation step requires a pH shift to 7.5 to ensure the

linker's primary amine is unprotonated and highly nucleophilic.

o Buffer Exchange: Dialyze the target protein (1-5 mg/mL) into Activation Buffer (0.1 M MES,

0.5 M NaCl, pH 6.0). Avoid buffers containing primary amines (e.g., Tris) or carboxyls (e.qg.,

Citrate).
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e Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the
protein solution. Incubate at room temperature for 15 minutes.

e pH Shift & Conjugation: Dissolve Biotin-cystamine TFA in anhydrous DMSO to create a 50
mM stock. Add a 20-fold molar excess of the linker to the activated protein. Immediately
adjust the reaction pH to 7.5 using 1 M Sodium Bicarbonate.

 Incubation: React for 2 hours at room temperature under continuous, gentle agitation.

e Quenching & Desalting: Quench the reaction by adding Tris-HCI (pH 7.5) to a final
concentration of 50 mM. Remove unreacted linker using a Zeba Spin Desalting Column.

o QC Checkpoint 1: Analyze a 5 pL aliquot via MALDI-TOF MS. A positive mass shift
confirms successful covalent attachment of the biotin-cystamine moiety.

Phase 2: Affinity Capture & Reductive Elution

o Capture: Add the biotinylated protein to pre-equilibrated Streptavidin-agarose resin. Incubate
for 1 hour at 4°C.

» Stringent Washing: Wash the resin 5 times with PBS containing 0.1% Tween-20.

o QC Checkpoint 2: Analyze the flow-through via UV-Vis (A280). The absence of the target
protein in the flow-through validates >95% capture efficiency.

» Traceless Elution: Resuspend the resin in two bed-volumes of Elution Buffer (50 mM TCEP
in PBS, pH 7.4). Incubate for 30 minutes at 37°C to fully reduce the disulfide bonds.

» Recovery: Centrifuge the resin and collect the supernatant containing the released,
functionally intact target protein (now bearing a terminal sulfhydryl group).
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Step-by-step experimental workflow for reversible protein biotinylation and recovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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